![molecular formula C12H13BrF3NO B2426794 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 391220-21-6](/img/structure/B2426794.png)
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as BTF, and it is a white solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Synthesis in Pharmaceutical Research
2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide and its derivatives have been explored extensively in pharmaceutical research, particularly in the synthesis of complex molecular structures. For instance, a study by Wang Cong-zhan (2009) discussed the synthesis of Nilotinib, an antitumor agent, where a related compound played a crucial role in the formation of this therapeutic agent (Wang Cong-zhan, 2009).
Antimicrobial Applications
A study by K. Doraswamy and P. Ramana (2013) highlighted the synthesis and characterization of substituted phenyl azetidines, which included compounds structurally similar to 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide. These compounds demonstrated potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents (K. Doraswamy & P. Ramana, 2013).
Applications in Nanotechnology
Research by Christoph S. Fischer, M. Baier, and S. Mecking (2013) explored the use of related bromo and trifluoromethyl compounds in the development of nanoparticles. These nanoparticles exhibited bright fluorescence emission, which could be tuned for various applications in nanotechnology, such as bioimaging (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Fluorescent ATRP Initiators
Ihor Kulai and S. Mallet-Ladeira (2016) synthesized a compound structurally similar to 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, which was used as a fluorescent atom transfer radical polymerization (ATRP) initiator. This research showcases the compound's utility in polymer chemistry, particularly in initiating controlled polymerization reactions (Ihor Kulai & S. Mallet-Ladeira, 2016).
Propriétés
IUPAC Name |
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-7(2)10(13)11(18)17-9-5-3-4-8(6-9)12(14,15)16/h3-7,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVKJUQXSWMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)

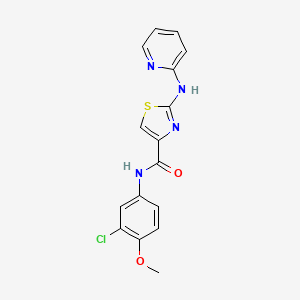
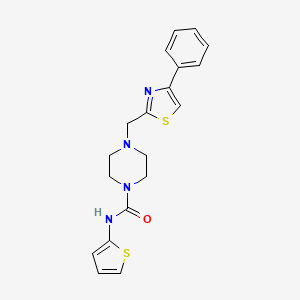
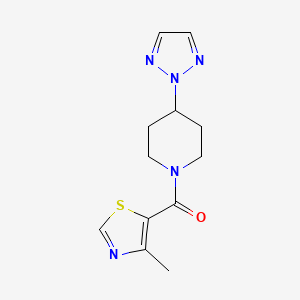
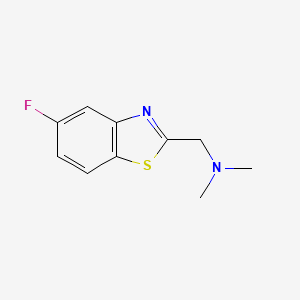
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2426722.png)
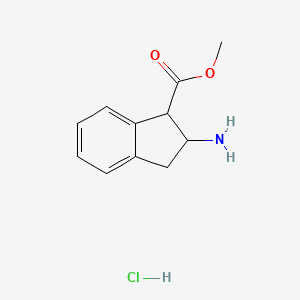
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2426725.png)
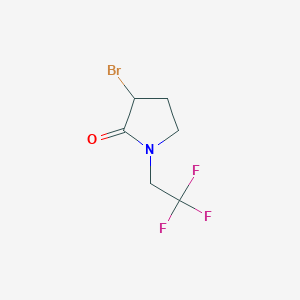
![4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2426727.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)
